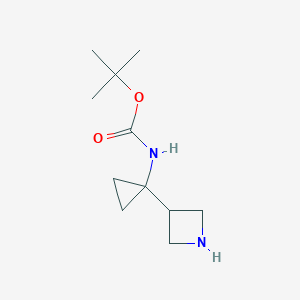

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester

概要

説明

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods highlight the versatility and efficiency of modern synthetic techniques in producing azetidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

化学反応の分析

Types of Reactions

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a diverse array of azetidine derivatives.

科学的研究の応用

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications in the development of new drugs, particularly as enzyme inhibitors or receptor modulators.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

作用機序

The mechanism of action of (1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with receptors to alter signal transduction pathways, leading to various biological effects.

類似化合物との比較

Similar Compounds

Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

Cyclopropylamine: A simpler compound with a cyclopropyl group but lacking the azetidine ring.

tert-Butyl carbamate: Contains the tert-butyl carbamate group but lacks the azetidine and cyclopropyl moieties.

Uniqueness

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester is unique due to its combination of the azetidine ring, cyclopropyl group, and tert-butyl carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

生物活性

Overview

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester, also known by its CAS number 1363381-77-4, is a synthetic organic compound belonging to the azetidine class. Its unique structural properties make it a subject of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 212.29 g/mol

- Structure : The compound features a four-membered nitrogen-containing heterocycle (azetidine) and a cyclopropyl group that contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interactions with enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites. This modulation can lead to significant changes in metabolic pathways.

- Receptor Modulation : It may interact with various receptors, altering signal transduction pathways and influencing cellular responses.

1. Enzyme Inhibition Studies

Research indicates that this compound serves as a valuable tool in studying enzyme inhibition. For instance, it has been utilized in assays to explore its effects on sphingosine kinases (SphK), which are implicated in various diseases including cancer and inflammatory disorders.

| Enzyme | Effect of Compound | Reference |

|---|---|---|

| SphK1 | Inhibition observed with IC of 0.37 μM | |

| SphK2 | Selective inhibition leading to decreased sphingosine-1-phosphate levels |

2. Therapeutic Potential

The compound shows promise in therapeutic applications due to its ability to modulate biological processes:

- Cancer Treatment : It has been studied for its potential to inhibit tumor growth through enzyme inhibition pathways.

- Anti-inflammatory Effects : By modulating immune responses, it may serve as a candidate for treating inflammatory diseases.

Study 1: Inhibition of SphK Enzymes

A study focused on the design and synthesis of selective SphK inhibitors revealed that this compound effectively reduced S1P levels in U937 histiocytic lymphoma cells, showcasing its potential in cancer therapies.

Study 2: Modulation of Immune Responses

Research demonstrated that the compound interacts with dendritic cells via C1QR1, leading to down-regulation of T-lymphocyte proliferation. This suggests its role in immune modulation, potentially beneficial for autoimmune conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Azetidine-2-carboxylic acid | Lacks cyclopropyl group | Different enzyme interactions |

| Cyclopropylamine | Simpler structure without azetidine ring | Limited biological activity |

| tert-Butyl carbamate | No azetidine or cyclopropyl moieties | Primarily used as a protecting group |

特性

IUPAC Name |

tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11(4-5-11)8-6-12-7-8/h8,12H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEKOTXBPDKXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。